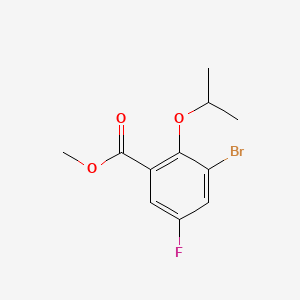

Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate

CAS No.:

Cat. No.: VC18808204

Molecular Formula: C11H12BrFO3

Molecular Weight: 291.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrFO3 |

|---|---|

| Molecular Weight | 291.11 g/mol |

| IUPAC Name | methyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate |

| Standard InChI | InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3 |

| Standard InChI Key | YMUWKMUHCDEBJY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Br)F)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring modified with three distinct substituents:

-

Bromine at position 3, contributing electrophilic reactivity.

-

Fluorine at position 5, enhancing metabolic stability through electron-withdrawing effects.

-

Isopropoxy group at position 2, introducing steric bulk and influencing solubility .

The ester functional group (methyl ester at position 1) further modulates reactivity, enabling participation in nucleophilic acyl substitution reactions.

Physicochemical Characteristics

Key properties include:

The isopropoxy group reduces crystallinity compared to smaller alkoxy analogs, lowering the melting point and enhancing solubility in nonpolar solvents. Fluorine’s electronegativity stabilizes the aromatic ring, while bromine serves as a leaving group in cross-coupling reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via esterification of 3-bromo-5-fluoro-2-isopropoxybenzoic acid with methanol, catalyzed by sulfuric acid under reflux. The reaction proceeds via a nucleophilic acyl substitution mechanism:

Key steps:

-

Preparation of the carboxylic acid precursor: Halogenation of 2-isopropoxybenzoic acid using bromine and fluorine sources.

-

Esterification: Acid-catalyzed reaction with methanol to yield the methyl ester .

Optimization:

-

Temperature: Reflux conditions (70–80°C) balance reaction rate and side-product formation.

-

Catalyst: Sulfuric acid (10–15 mol%) ensures protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Yield: Typically 70–85% after purification via column chromatography.

Industrial Production Challenges

Scaling up requires addressing:

-

Cost of halogenation reagents: Bromine and fluorinating agents contribute significantly to production expenses.

-

Waste management: Neutralization of acidic byproducts and recovery of solvents.

-

Purity control: Continuous flow reactors and automated distillation systems improve consistency.

Applications in Organic Synthesis

Intermediate for Cross-Coupling Reactions

The bromine atom at position 3 facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures prevalent in pharmaceuticals. For example:

Case Study: Coupling with 4-aminophenylboronic acid yields a precursor to kinase inhibitors, demonstrating the compound’s utility in drug discovery.

Functional Group Transformations

-

Ester hydrolysis: Controlled saponification generates the free carboxylic acid, a versatile intermediate for amide formation.

-

Nucleophilic aromatic substitution: Fluorine’s activation of the ring allows substitution at position 4 with amines or thiols .

Material Science Applications

The compound’s rigid aromatic core and halogen content make it a candidate for:

-

Liquid crystals: Modifying mesophase behavior through steric and electronic effects.

-

Polymer additives: Enhancing flame retardancy via bromine’s radical-scavenging properties.

Comparison with Structural Analogs

The isopropoxy group uniquely balances solubility and steric hindrance, optimizing reactivity for diverse applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume